Crucial N7-Methyl Group for Potency: A Class-Level SAR Comparison
The N7-methyl group on the target compound is a critical structural feature for maintaining biological activity in related scaffolds. In a study on PI3Kα/mTOR inhibitors, the unsubstituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core (lacking the N7-methyl) consistently showed significantly weaker inhibitory activity compared to N-alkylated derivatives [1]. While a direct head-to-head comparison with the exact target compound is unavailable in this specific assay, the class-level inference is that the N7-methyl group, which distinguishes this compound from its des-methyl analog (CAS 346599-63-1), is vital for potent target engagement. The target compound, therefore, represents a more advanced intermediate for developing potent inhibitors.
| Evidence Dimension | Biological Potency (PI3Kα Inhibition) |
|---|---|
| Target Compound Data | Not tested directly; serves as a key intermediate for potent N7-alkylated inhibitors. |
| Comparator Or Baseline | Unsubstituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core (CAS 346599-63-1) |
| Quantified Difference | Class-level SAR shows N-alkylation is required for nanomolar activity; compound 9c with an N-alkyl group showed an IC50 of 113 ± 9 nM against PI3Kα [1]. |
| Conditions | In vitro PI3Kα enzymatic assay. |
Why This Matters
Procuring the N7-methylated building block pre-installs a key moiety required for bioactivity, saving synthetic steps and guiding SAR to more potent analogs.
- [1] Hu, S., Zhao, Z., & Yan, H. (2019). Design, Synthesis and Biological Evaluation of 4-Aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as a PI3Kα Inhibitor. Biological and Pharmaceutical Bulletin, 42(6), 1013-1018. View Source
